molecular formula C18H18N4OS2 B2911758 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 941992-32-1

2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2911758
CAS No.: 941992-32-1
M. Wt: 370.49
InChI Key: PPLFWHUCUBVNJW-UHFFFAOYSA-N
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Description

2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring, a thiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Thio Group: The thio group is introduced by reacting the pyridazine derivative with a thiol reagent under suitable conditions, such as in the presence of a base.

    Formation of the Thiazole Ring: The thiazole ring is formed by cyclization of appropriate thioamide precursors with α-haloketones or similar reagents.

    Acetamide Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-phenylpyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
  • 2-((6-(2-methylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
  • 2-((6-(4-methylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Uniqueness

2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is unique due to the presence of the 2,5-dimethylphenyl group, which may impart distinct chemical and biological properties compared to similar compounds. This structural variation can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-[6-(2,5-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c1-11-4-5-12(2)14(8-11)15-6-7-17(22-21-15)24-10-16(23)20-18-19-13(3)9-25-18/h4-9H,10H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLFWHUCUBVNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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